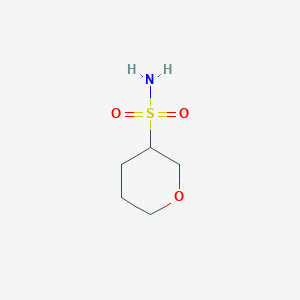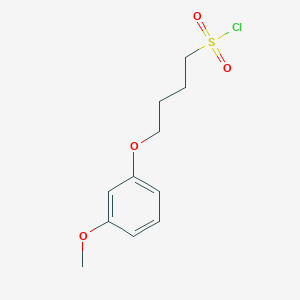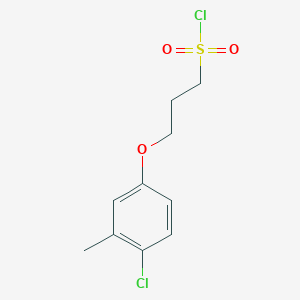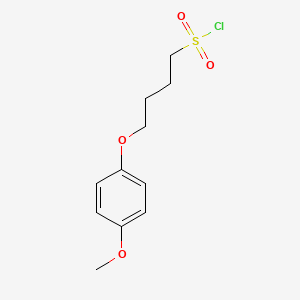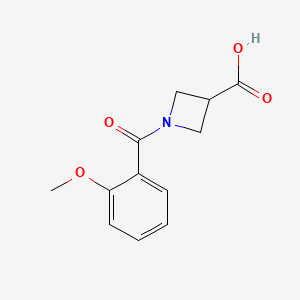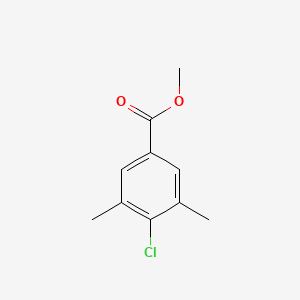
Methyl 4-chloro-3,5-dimethylbenzoate
Vue d'ensemble
Description
“Methyl 4-chloro-3,5-dimethylbenzoate” is a chemical compound . It is an aromatic carboxylic acid ester . It has been used as a ligand during monomer screening for the synthesis and investigation of various europium compounds containing pinacolyl methylphosphonate with different ligands .
Chemical Reactions Analysis
“Methyl 3,5-dimethylbenzoate”, a related compound, is reported as a precursor of "methyl-3,5-divinylbenzoate" . It may be used in the preparation of four carbon isostere related to highly active 4-pyridinemethanols .Applications De Recherche Scientifique
Synthesis of Antimalarial Compounds
Methyl 4-chloro-3,5-dimethylbenzoate: has been used in the synthesis of four-carbon isosteres related to highly active 4-pyridinemethanols. These compounds have been evaluated for their potential as antimalarial drugs . This application is crucial given the ongoing fight against malaria worldwide.
Total Synthesis of Indoxamycin B
This compound serves as a precursor in the total synthesis of (±)-indoxamycin B, a complex organic molecule with potential therapeutic applications . The ability to synthesize such molecules is vital for the development of new medications.
Rheological Behavior and Micellar Formation
In a study, Methyl 4-chloro-3,5-dimethylbenzoate was compared with other methyl- and chloro-substituted salicylate counterions to understand their effects on the rheological behavior and micellar formation of a cationic surfactant . This research has implications for the development of new materials with unique properties.
Drag Reduction in Fluids
The same study also explored the impact of these compounds on drag reduction in fluids, which has practical applications in reducing energy consumption in various industrial processes .
Development of Surfactants
The compound’s role in the formation of micelles suggests its utility in the development of surfactants, which are compounds that lower the surface tension between two liquids or between a liquid and a solid . Surfactants have widespread applications in detergents, wetting agents, emulsifiers, foaming agents, and dispersants.
Material Science and Engineering
Understanding the compound’s impact on the viscoelastic behavior of solutions can inform the design of new materials with specific mechanical properties, which is a key area of research in material science and engineering .
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-chloro-3,5-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDCLGVDBHWQBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(2,4-Difluorophenyl)cyclopentyl]methanamine](/img/structure/B1426949.png)


